molecular formula C13H15FO4 B7989329 Ethyl 3-fluoro-4-n-propoxybenzoylformate

Ethyl 3-fluoro-4-n-propoxybenzoylformate

Cat. No.: B7989329
M. Wt: 254.25 g/mol
InChI Key: XDTCOAAJSUVGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-4-n-propoxybenzoylformate is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.25 g/mol This compound is characterized by the presence of a fluorine atom, a propoxy group, and an ethyl ester functional group attached to a benzoylformate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-4-n-propoxybenzoylformate typically involves the esterification of 3-fluoro-4-n-propoxybenzoic acid with ethyl formate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-n-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-fluoro-4-n-propoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its fluorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 3-fluoro-4-n-propoxybenzoylformate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and molecular structures.

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-propoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-7-18-11-6-5-9(8-10(11)14)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTCOAAJSUVGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.